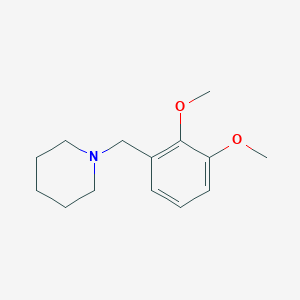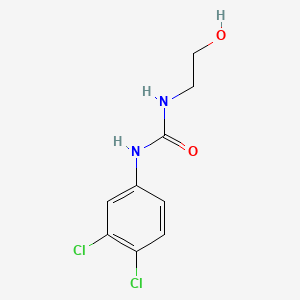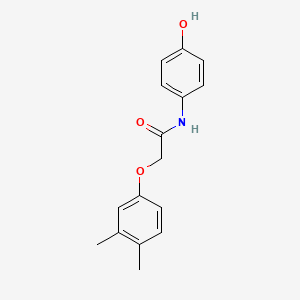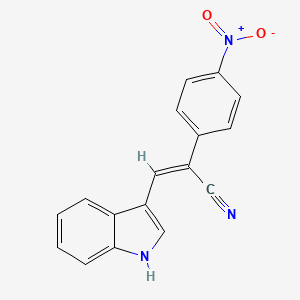
3-allyl-2-(methylthio)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has attracted the attention of researchers due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-allyl-2-(methylthio)-4(3H)-quinazolinone is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, enzymes, and signaling pathways. In cancer cells, this compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. In inflammatory cells, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-allyl-2-(methylthio)-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of matrix metalloproteinases. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 3-allyl-2-(methylthio)-4(3H)-quinazolinone in lab experiments include its potential therapeutic applications, its unique chemical structure, and its availability for synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-allyl-2-(methylthio)-4(3H)-quinazolinone. These include:
1. Further studies on the mechanism of action of this compound in cancer cells and inflammatory cells.
2. Development of new synthetic methods to improve the yield and purity of the product.
3. Evaluation of the potential of this compound as a lead compound for drug development.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurological disorders and cardiovascular diseases.
Conclusion:
In conclusion, 3-allyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound that has potential therapeutic applications in various diseases. Its unique chemical structure and potential therapeutic activities have attracted the attention of researchers. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a lead compound for drug development.
Synthesis Methods
The synthesis of 3-allyl-2-(methylthio)-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with allyl bromide and sodium hydride in the presence of dimethylformamide. The resulting intermediate is then reacted with methylthioacetic acid under basic conditions to form the final product. This method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
3-allyl-2-(methylthio)-4(3H)-quinazolinone has shown potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
properties
IUPAC Name |
2-methylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNULQMGJRNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)


![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)

![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)
![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)